Cas no 1797843-63-0 (Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride)

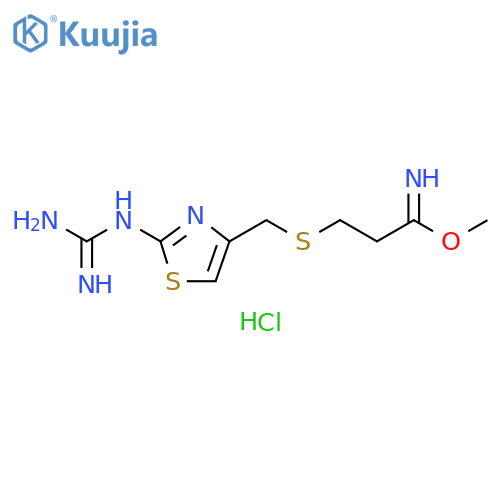

1797843-63-0 structure

商品名:Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride

CAS番号:1797843-63-0

MF:C9H16ClN5OS2

メガワット:309.839237213135

CID:4554535

Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride 化学的及び物理的性質

名前と識別子

-

- KCSQBBJZGRGRQV-UHFFFAOYSA-N

- Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride

-

- インチ: 1S/C9H15N5OS2.ClH/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12;/h5,10H,2-4H2,1H3,(H4,11,12,13,14);1H

- InChIKey: KCSQBBJZGRGRQV-UHFFFAOYSA-N

- ほほえんだ: N(C1SC=C(CSCCC(=N)OC)N=1)C(N)=N.Cl

Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M299525-20g |

Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |

1797843-63-0 | 20g |

875.00 | 2021-08-03 | ||

| TRC | M299525-1g |

Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |

1797843-63-0 | 1g |

$ 1006.00 | 2023-09-07 | ||

| TRC | M299525-2g |

Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |

1797843-63-0 | 2g |

110.00 | 2021-08-03 | ||

| TRC | M299525-100mg |

Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |

1797843-63-0 | 100mg |

$ 173.00 | 2023-09-07 | ||

| TRC | M299525-250mg |

Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |

1797843-63-0 | 250mg |

$ 339.00 | 2023-09-07 |

Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1797843-63-0 (Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 61389-26-2(Lignoceric Acid-d4)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量